molecular formula C13H12O4 B2942016 5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone CAS No. 352224-29-4

5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone

Cat. No.: B2942016
CAS No.: 352224-29-4
M. Wt: 232.235
InChI Key: NKQAEYUHMBCJGR-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical and Chemical Properties Analysis

The specific physical and chemical properties of “5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone” are not provided in the search results. These properties often include melting point, boiling point, density, molecular formula, molecular weight, and other related properties .

Scientific Research Applications

Synthesis of Derivatives and Natural Products

Furanone derivatives, including "5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone," are utilized in synthetic chemistry for the preparation of complex and biologically interesting compounds. For example, the synthesis of 5-methylene-2(5H)-furanone derivatives has been achieved through the treatment of tertiary 2-furylcarbinols, facilitating the synthesis of natural products like the thiophene lactone isolated from Chamaemelum Nobile L. (Antonioletti et al., 1984). Additionally, dimethoxy-2,5-dihydrofuran has been identified as a synthetic equivalent for 2(5H)-furanone, useful in preparing 5-substituted-2(5H)-furanone derivatives in high yields (Garzelli et al., 2008).

Role in Flavor and Aroma

Furanones, particularly 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®) and its derivatives, are significant in the food industry due to their attractive sensory properties. They are key flavor compounds in many fruits and are synthesized through enzymatic steps or as products of the Maillard reaction. Advances in understanding the biosynthesis of these compounds have facilitated their synthetic preparation and application in the food industry (Schwab, 2013).

Material Science Applications

In material science, furanone derivatives have been explored for creating biobased polymers. For instance, homopolyesters of 2,5-furandicarboxylic acid (2,5-FDCA) have been synthesized for potential use in packaging materials. These polymers exhibit diverse functional properties, from rigid to flexible, highlighting the versatility of furanone derivatives in developing sustainable materials (Guidotti et al., 2020).

Antimicrobial and Seed Germination Inhibition

Furanone derivatives have also shown promise in antimicrobial applications and as seed germination inhibitors. New furanoid diterpenes isolated from Caesalpinia pulcherrima exhibited antimicrobial activity against several bacteria and fungi, demonstrating the potential of furanone compounds in developing new antimicrobial agents (Ragasa et al., 2002). Moreover, 3,4,5-trimethyl-2(5H)-furanone has been identified as an effective seed germination inhibitor, offering potential applications in agriculture to control parasitic weeds (Surmont et al., 2010).

Properties

IUPAC Name

(5E)-5-[(3,5-dimethoxyphenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-15-11-6-9(7-12(8-11)16-2)5-10-3-4-13(14)17-10/h3-8H,1-2H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQAEYUHMBCJGR-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=C2C=CC(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/2\C=CC(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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